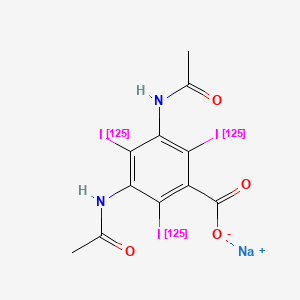

Diatrizoate sodium I-125

Description

Properties

CAS No. |

23548-99-4 |

|---|---|

Molecular Formula |

C11H8I3N2NaO4 |

Molecular Weight |

629.90 g/mol |

IUPAC Name |

sodium;3,5-diacetamido-2,4,6-tris(125I)(iodanyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2; |

InChI Key |

ZEYOIOAKZLALAP-SQHZOQHUSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])NC(=O)C)[125I].[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Diatrizoate Sodium

The synthesis of diatrizoate sodium begins with the preparation of its parent compound, diatrizoic acid, followed by conversion to its sodium salt. Recent advancements in solid-phase synthesis have streamlined this process, offering improved purity and yield compared to traditional solution-phase methods.

Solid-Phase Synthesis via Hydroxymethyl Resin

A patented solid-phase method (CN103497120A) outlines a four-step process for synthesizing diatrizoic acid, which is subsequently converted to its sodium salt.

Resin Bonding

3,5-Diaminobenzoic acid is esterified to hydroxymethyl polystyrene resin under alkaline conditions. Key parameters include:

- Molar ratios : 1 : 2.5–2.8 : 3.5–4 (3,5-diaminobenzoic acid : NaOH : resin).

- Solvent : Toluene (5× volume relative to 3,5-diaminobenzoic acid).

- Conditions : 100–105°C for 4–6 hours, with water removal via azeotropic distillation.

This step immobilizes the precursor on the resin, simplifying subsequent purification.

Iodination Reaction

The resin-bound intermediate undergoes iodination using iodine monochloride (ICl):

- Molar ratios : 1 : 3.0–3.2 : 0.05–0.1 : 4.0–5.0 (bonded intermediate : ICl : KI : triethylamine).

- Solvent : Dimethylformamide (DMF, 5× resin mass).

- Conditions : 0–10°C for 1–2 hours, yielding a triiodinated product.

Potassium iodide catalyzes the substitution, while triethylamine neutralizes HCl byproducts.

Acylation

Acetic anhydride acetylates free amine groups:

- Molar ratios : 1 : 1.0–1.2 : 1.0–1.5 (triiodinated product : acetic anhydride : triethylamine).

- Solvent : Dichloromethane (5× resin mass).

- Conditions : 0–10°C for 4–6 hours.

Cleavage and Salt Formation

Trifluoroacetic acid (TFA) cleaves the product from the resin:

- Conditions : TFA/water (3:1 v/v), 60°C for 2 hours.

- Conversion to sodium salt : Neutralization with NaOH, followed by crystallization from ethanol.

Advantages :

- Purity >98% (HPLC).

- Resin reuse reduces costs.

Radiolabeling with Iodine-125

Incorporating I-125 into diatrizoate sodium requires specialized radiochemical techniques to ensure high specific activity and radiochemical purity.

Aromatic Finkelstein Reaction

The PMC study (PMC6299439) details radiolabeling via nucleophilic aromatic substitution:

Precursor Preparation

A nitro-derivative of diatrizoate is synthesized, serving as the leaving group for isotopic exchange.

Radiolabeling Protocol

- Reagents : Na^125I (carrier-free), Cu(I) iodide catalyst, dimethyl sulfoxide (DMSO).

- Conditions : 120°C for 30 minutes under inert atmosphere.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Key Metrics :

- Radiochemical yield: 77 ± 1%.

- Radiochemical purity: >99% (TLC).

Quality Control of Radiolabeled Product

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Radiochemical purity | Instant thin-layer chromatography (ITLC) | ≥95% |

| Specific activity | Gamma spectrometry | ≥50 mCi/mg |

| pH | Potentiometry | 6.0–7.6 |

| Sterility | Membrane filtration | No microbial growth |

Pharmacopeial Standards and Validation

The United States Pharmacopeia (USP) mandates rigorous testing for diatrizoate sodium formulations:

Iodine Content Analysis

Impurity Profiling

- Iodide detection :

- Limit: ≤0.1% (w/w) via ion-pair chromatography.

- Related substances :

- HPLC with UV detection (254 nm).

Comparative Analysis of Synthesis Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Diatrizoate sodium undergoes several types of chemical reactions, including:

Oxidation: The iodine atoms in the compound can participate in oxidation reactions.

Reduction: The compound can be reduced under specific conditions to alter its iodine content.

Substitution: The acetylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iodinated by-products, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Diatrizoate sodium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in biological studies to visualize and track biological processes.

Medicine: Widely used in diagnostic radiology to enhance the contrast of medical images.

Industry: Utilized in the production of other iodinated compounds and in quality control processes

Mechanism of Action

Diatrizoate sodium exerts its effects by increasing the contrast of images in radiographic studies. The iodine atoms in the compound are highly electron-dense, which allows them to effectively scatter or stop X-rays. This creates a clear distinction between different tissues and organs in the body, making it easier for doctors to identify abnormalities .

Comparison with Similar Compounds

Diatrizoate sodium is often compared with other iodinated contrast agents, such as:

Iothalamate: Another iodinated contrast agent used in similar applications.

Metrizoate: Known for its use in angiography and urography.

Iodamide: Used in gastrointestinal studies.

Uniqueness

Diatrizoate sodium is unique due to its high osmolality and effectiveness in a wide range of diagnostic imaging procedures. Its ability to provide clear and detailed images makes it a preferred choice in many medical settings .

Biological Activity

Diatrizoate sodium I-125 is a radiopaque contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans and other diagnostic procedures. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and associated case studies.

Diatrizoate sodium is an iodine-containing compound with the molecular formula and a molecular weight of approximately 613.91 g/mol. It is characterized as a high-osmolality contrast agent, with osmolality ranging from 1500 mOsm/kg to over 2000 mOsm/kg depending on the concentration .

Upon administration, this compound is rapidly distributed in the vascular system. Its primary route of excretion is renal, with approximately 90-100% of the compound being cleared from the plasma via the kidneys . The contrast agent exhibits minimal binding to serum proteins, which facilitates its elimination through urine. Notably, it crosses the placental barrier and can be excreted in breast milk .

Biological Activity and Toxicity

This compound has been associated with several biological activities and potential toxic effects:

- Renal Toxicity : High-osmolality contrast agents like diatrizoate can induce nephrotoxicity, characterized by apoptosis and cellular energy failure in renal cells. The mechanism is thought to involve oxidative stress leading to disruption of calcium homeostasis and tubular cell polarity .

- Adverse Reactions : Common adverse effects include nausea, vomiting, hypotension, and hypertension during selective renal arteriography. Severe reactions may lead to life-threatening conditions such as pulmonary hemorrhage or cardiac arrest in cases of overdose .

Clinical Applications

This compound is primarily used in imaging studies due to its radiopaque properties. Below are some key clinical applications:

- Computed Tomography (CT) : It enhances imaging quality by providing clear delineation of anatomical structures. The degree of enhancement correlates directly with the iodine concentration administered .

- Gastrointestinal Imaging : It serves as an alternative to barium sulfate for patients with allergies or contraindications to barium. Its osmotic properties can help alleviate obstructions caused by conditions like Ascaris lumbricoides infection .

Case Studies

Several studies highlight the effectiveness and safety of this compound in clinical settings:

- Gastrografin in Adhesive Small Bowel Obstruction :

- Renal Clearance Studies :

Summary Table of Biological Activities

Q & A

Q. How can machine learning enhance the predictive modeling of this compound stability under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.